molecular formula C18H28N4O4 B14420519 L-Leucyl-N-(4-nitrophenyl)-L-leucinamide CAS No. 81928-67-8

L-Leucyl-N-(4-nitrophenyl)-L-leucinamide

Cat. No.: B14420519
CAS No.: 81928-67-8
M. Wt: 364.4 g/mol
InChI Key: ILCUGGFLWLUYEQ-HOTGVXAUSA-N
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Description

L-Leucyl-N-(4-nitrophenyl)-L-leucinamide: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of leucine residues and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide typically involves the coupling of L-leucine with N-(4-nitrophenyl)-L-leucinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases.

Industry: In the industrial sector, this compound is used in the synthesis of more complex peptides and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds:

  • L-Prolyl-L-leucyl-N-(4-nitrophenyl)glycinamide
  • L-Prolinamide, L-leucyl-N-(4-nitrophenyl)-
  • D-Valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride

Comparison: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the nitrophenyl group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

81928-67-8

Molecular Formula

C18H28N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pentanamide

InChI

InChI=1S/C18H28N4O4/c1-11(2)9-15(19)17(23)21-16(10-12(3)4)18(24)20-13-5-7-14(8-6-13)22(25)26/h5-8,11-12,15-16H,9-10,19H2,1-4H3,(H,20,24)(H,21,23)/t15-,16-/m0/s1

InChI Key

ILCUGGFLWLUYEQ-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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